1-Benzyl-5-iodo-4-(4-methoxyphenyl)-1H-1,2,3-triazole

Catalog No.
S16158349
CAS No.
M.F
C16H14IN3O
M. Wt
391.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-5-iodo-4-(4-methoxyphenyl)-1H-1,2,3-triaz...

Product Name

1-Benzyl-5-iodo-4-(4-methoxyphenyl)-1H-1,2,3-triazole

IUPAC Name

1-benzyl-5-iodo-4-(4-methoxyphenyl)triazole

Molecular Formula

C16H14IN3O

Molecular Weight

391.21 g/mol

InChI

InChI=1S/C16H14IN3O/c1-21-14-9-7-13(8-10-14)15-16(17)20(19-18-15)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

SRAGQEJNLCGQIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=N2)CC3=CC=CC=C3)I

1-Benzyl-5-iodo-4-(4-methoxyphenyl)-1H-1,2,3-triazole is a member of the triazole family, characterized by the presence of a triazole ring and various substituents that confer unique properties. The molecular formula for this compound is C12H12IN3OC_{12}H_{12}IN_3O, with a molecular weight of approximately 305.14 g/mol. The compound contains a benzyl group, an iodine atom, and a methoxyphenyl group attached to the triazole ring, which contributes to its potential biological activity and chemical reactivity.

Typical of triazole derivatives. It can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Additionally, it can engage in cycloaddition reactions, particularly with azides or alkynes in the presence of catalysts like copper(I) iodide. These reactions are facilitated by the inherent stability of the triazole ring and can lead to the formation of more complex structures or derivatives .

Triazole compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Specifically, 1-benzyl-5-iodo-4-(4-methoxyphenyl)-1H-1,2,3-triazole has shown promise in preliminary studies for its potential as an anticancer agent. The methoxy group may enhance its lipophilicity, facilitating better cell membrane penetration and bioavailability. Furthermore, the iodine substituent could contribute to its biological activity through mechanisms involving halogen bonding or increased molecular recognition .

The synthesis of 1-benzyl-5-iodo-4-(4-methoxyphenyl)-1H-1,2,3-triazole can be achieved through several methods:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of an organic azide with an iodoalkyne in the presence of copper(I) iodide as a catalyst. This approach allows for regioselective synthesis and is efficient for creating 5-substituted triazoles .
  • Direct Halogenation: The introduction of iodine into the triazole structure can be achieved through electrophilic halogenation methods using iodine monochloride or other iodine sources under controlled conditions.
  • Substitution Reactions: The benzyl group can be introduced via nucleophilic substitution reactions involving benzyl halides and appropriate nucleophiles such as sodium azide or other azide sources .

The unique structure of 1-benzyl-5-iodo-4-(4-methoxyphenyl)-1H-1,2,3-triazole makes it suitable for several applications:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development targeting various diseases, particularly cancers.
  • Material Science: Triazoles are often used in polymer chemistry and materials science due to their stability and ability to form coordination complexes with metals.
  • Agricultural Chemicals: Compounds with triazole structures are frequently explored for their fungicidal properties in agricultural applications .

Interaction studies involving 1-benzyl-5-iodo-4-(4-methoxyphenyl)-1H-1,2,3-triazole typically focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies indicate that this compound may interact with specific proteins involved in cancer cell proliferation. Further research using techniques like molecular docking and binding assays would elucidate these interactions more clearly .

Several compounds share structural similarities with 1-benzyl-5-iodo-4-(4-methoxyphenyl)-1H-1,2,3-triazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazoleLacks iodine substituentMay exhibit different biological activity
5-Iodo-1-(4-methoxyphenyl)-1H-1,2,3-triazoleIodine at position 5Potentially enhanced reactivity due to iodine presence
1-(Benzyl)-5-methyl-1H-1,2,3-triazoleMethyl group instead of iodineDifferent pharmacological profile due to methyl substitution
4-(4-Methoxyphenyl)-5-amino-1H-1,2,3-triazoleAmino group at position 5Increased solubility and possible enhanced biological activity

The unique combination of a benzyl group and an iodine atom in 1-benzyl-5-iodo-4-(4-methoxyphenyl)-1H-1,2,3-triazole differentiates it from these similar compounds by potentially enhancing its bioactivity and reactivity compared to others lacking these features .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

391.01816 g/mol

Monoisotopic Mass

391.01816 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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